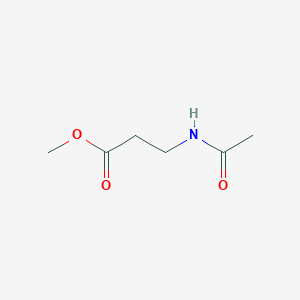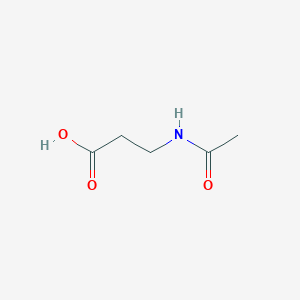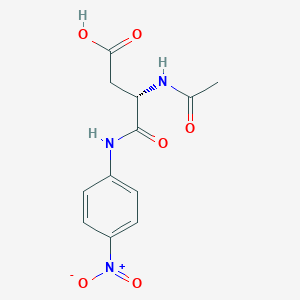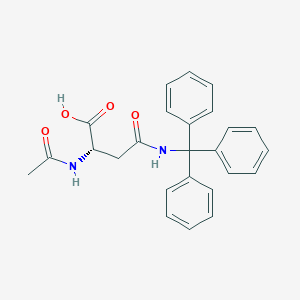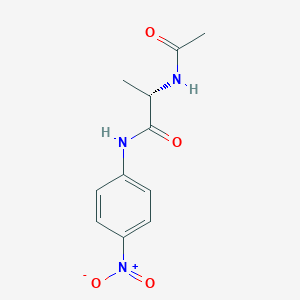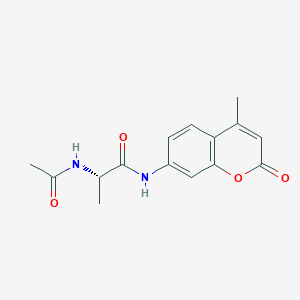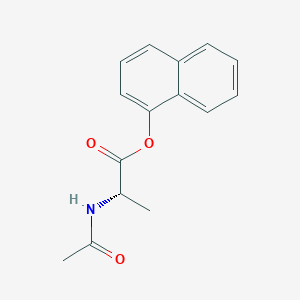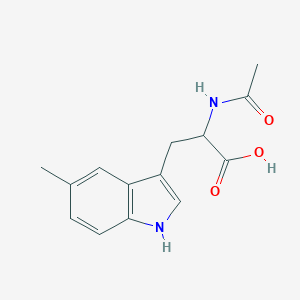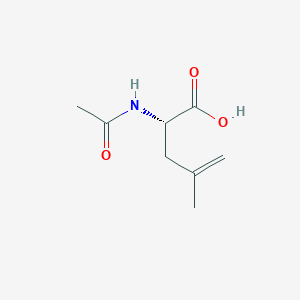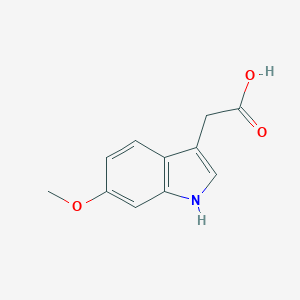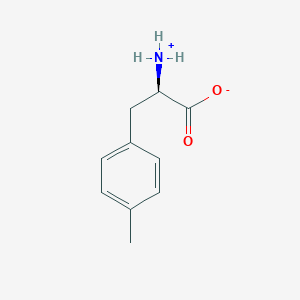
4-Methyl-D-phenylalanine
Descripción general
Descripción
4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . It is used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives which can exhibit pin1 inhibitory activity . The empirical formula is C10H13NO2 and the molecular weight is 179.22 .
Molecular Structure Analysis
The molecular structure of 4-Methyl-D-phenylalanine can be represented by the SMILES string CC@@(Cc1ccccc1)C(O)=O . This indicates that the molecule contains a chiral carbon atom, an amine group (N), a carboxyl group (C(O)=O), and a phenyl group (Cc1ccccc1).
Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-D-phenylalanine are not available, it’s known that phenylalanine derivatives can participate in various chemical reactions. For instance, esters of certain L-Phenylalanine and substituted phenylalanine derivatives have shown significant antimicrobial activity .
Physical And Chemical Properties Analysis
It has a predicted boiling point of 323.5±30.0 °C and a predicted density of 1.165±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
Neurological Disorders Treatment
“4-Methyl-D-phenylalanine” has been studied for its potential in treating neurological disorders. It possesses anti-depressant potential, with significant activities observed both in vitro and in vivo models .
Vitiligo Management
This compound is used for managing vitiligo, a disorder that causes white patches to develop on the skin .
Pain Management
D-phenylalanine variants are explored for chronic pain management due to their influence on endorphin levels .
Skin Aging
It’s also being researched for its effects on aging skin, potentially aiding in skin repair and rejuvenation .
Synthesis of Pharmaceuticals
“4-Methyl-D-phenylalanine” is utilized in the synthesis of various pharmaceuticals, acting as a building block for more complex compounds .
Production via Bioconversion
There’s ongoing research into the bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors, which could include derivatives of "4-Methyl-D-phenylalanine" .
Enzymatic Activity Study
Studies have been conducted on the mutase-like activity in a phenylalanine derivative, which includes “4-Methyl-D-phenylalanine”, to understand its role in biochemical transformations .
Dietary Supplement
Lastly, it’s used as a dietary supplement, especially in medical and nutritional applications such as the production of aspartame .
Mecanismo De Acción
Target of Action
4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of 4-Methyl-D-phenylalanine are likely to be similar to those of D-Phenylalanine, which include various enzymes and receptors involved in the synthesis and signaling of these molecules .
Mode of Action
It’s known that d-phenylalanine, the parent compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine . It’s plausible that 4-Methyl-D-phenylalanine might interact with its targets in a similar way, potentially influencing the synthesis or signaling of these neurotransmitters.
Biochemical Pathways
Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of D-Phenylalanine, 4-Methyl-D-phenylalanine may be involved in similar biochemical pathways.
Pharmacokinetics
Studies on similar compounds suggest that the absorption, distribution, metabolism, and excretion (adme) properties of 4-methyl-d-phenylalanine could be similar to those of d-phenylalanine . These properties would impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Given its similarity to d-phenylalanine, it’s plausible that it could have effects on neurotransmitter synthesis and signaling, potentially influencing mood and cognitive function .
Safety and Hazards
4-Methyl-D-phenylalanine is classified as Acute Tox. 4 Oral according to the safety data sheet . It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water and get medical attention .
Direcciones Futuras
A recent study has developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors . This opens up the possibility of producing L-phenylalanine from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant . This could potentially be applied to the production of 4-Methyl-D-phenylalanine in the future.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-D-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




